molecular formula C₁₇H₁₆FN₆O₆P B1145310 ent-Tedizolid Phosphate CAS No. 1835340-19-6

ent-Tedizolid Phosphate

カタログ番号 B1145310
CAS番号: 1835340-19-6
分子量: 450.32
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tedizolid phosphate is a novel oxazolidinone in development for the treatment of acute bacterial skin and skin structure infections (ABSSSIs). It shows promise due to its efficacy, safety, and pharmacokinetic profile that supports once-daily dosing. Tedizolid acts by inhibiting protein synthesis and has broad activity against Gram-positive pathogens, including strains resistant to linezolid, such as methicillin-resistant Staphylococcus aureus (MRSA) (Kanafani & Corey, 2012).

Synthesis Analysis

Tedizolid phosphate is designed as a prodrug that is converted into its active form, tedizolid, in the body. This design enhances its bioavailability and efficacy. The molecule's synthesis is focused on optimizing its antimicrobial activity and pharmacokinetic properties to allow for effective treatment of ABSSSIs with a reduced dosing regimen compared to other antibiotics (Ong et al., 2014).

Molecular Structure Analysis

Tedizolid possesses a modified side chain at the C-5 position of the oxazolidinone nucleus, conferring activity against certain linezolid-resistant pathogens. Its optimized C- and D-ring system improves potency through additional binding site interactions. This modification significantly enhances its antibacterial activity and efficacy against a wide range of Gram-positive pathogens (Zhanel et al., 2015).

Chemical Reactions and Properties

Tedizolid phosphate undergoes rapid conversion by nonspecific phosphatases to the biologically active moiety tedizolid. It inhibits bacterial protein synthesis by binding to 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome. The drug's design and mechanism of action result in a low frequency of resistance development and potent in vitro activity against pathogenic Gram-positive cocci, including MRSA and vancomycin-resistant enterococci (VRE) (Prokocimer et al., 2012).

Physical Properties Analysis

Tedizolid phosphate is characterized by high oral bioavailability, approximately 90%, and is primarily excreted by the liver as an inactive, non-circulating sulfate conjugate. Its pharmacokinetic profile supports once-daily dosing, a significant advantage over other antibiotics requiring more frequent administration (Flanagan et al., 2014).

Chemical Properties Analysis

The chemical stability of tedizolid phosphate under various conditions has been studied extensively. It is stable under thermal and photolytic stress but shows significant degradation under oxidative and hydrolytic conditions. This stability profile is crucial for developing stable pharmaceutical formulations and understanding the drug's behavior under different storage and administration conditions (Lei et al., 2017).

科学的研究の応用

1. Prevention of Cisplatin-Induced Hearing Loss

  • Summary of Application: Tedizolid Phosphate (Ted) has been found to prevent hearing loss induced by cisplatin, a clinical anti-tumor drug. Cisplatin is widely used to treat solid tumors but can damage cochlear hair cells, leading to irreversible hearing loss .
  • Methods of Application: The protective effect of Ted was evaluated using a cochlear hair cell line (HEI-OC1), mouse cochlear explants, zebrafish, and adult mice. The mechanism of action of Ted was explored using RNA sequencing analysis .
  • Results: Ted showed a strong protective effect on hair cell loss induced by cisplatin in zebrafish and mouse cochlear explants. When administered systemically, it protected mice from cisplatin-induced hearing loss. Antitumor studies showed that Ted had no effect on the antitumor activity of cisplatin both in vitro and in vivo .

2. Treatment of Ventilated Gram-Positive Hospital-Acquired or Ventilator-Associated Bacterial Pneumonia

  • Summary of Application: Tedizolid Phosphate has been evaluated for the treatment of gram-positive ventilated hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) .
  • Methods of Application: In a randomized, noninferiority, double-blind, global phase 3 trial, patients were randomized to receive intravenous tedizolid phosphate 200 mg once daily for 7 days or intravenous linezolid 600 mg every 12 hours for 10 days .

3. Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA)

  • Summary of Application: Tedizolid Phosphate has been used to treat patients with MRSA risk factors, such as previous MRSA bacteremia, previous hospitalization, ongoing renal impairment and previous vancomycin treatment .
  • Methods of Application: The patient was treated empirically with tedizolid phosphate 200 mg IV once daily .
  • Results: The patient responded to therapy, with a decrease in erythema by Days 2–3 and a normalization of WBC count (9.0 × 10 9 /L) and immature neutrophil bands (10%), at which point the wound fluid was reported as culture positive for MRSA .

Safety And Hazards

Tedizolid phosphate is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

特性

CAS番号

1835340-19-6

製品名

ent-Tedizolid Phosphate

分子式

C₁₇H₁₆FN₆O₆P

分子量

450.32

同義語

(5S)-3-​[3-Fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-​5-​[(phosphonooxy)​methyl]​-2-oxazolidinone

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。